2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
Description
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS: 1232691-23-4) is a spirocyclic compound featuring a fused cyclopentane-isoquinoline core with a 2-furylmethyl substituent at the 2'-position and a carboxylic acid group at the 4'-position. This compound is structurally distinct due to its heteroaromatic furan ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17-15-8-2-1-7-14(15)16(18(22)23)19(9-3-4-10-19)20(17)12-13-6-5-11-24-13/h1-2,5-8,11,16H,3-4,9-10,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZIYBSVYVDVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives. Its unique spirocyclic structure and functional groups contribute to its significant biological activities, including potential antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 325.36 g/mol
- CAS Number : 1285474-88-5
The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The spirocyclic framework enhances its structural complexity, potentially influencing its interaction with biological targets.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity. This activity is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.
Anticancer Activity
Research has suggested that this compound may possess anticancer properties. The mechanism of action could involve modulation of specific signaling pathways or interactions with cellular receptors that are crucial for cancer cell proliferation and survival.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with key molecular targets, such as:
- Enzymes : Inhibition of enzymes critical for cellular functions.
- Receptors : Binding to receptors involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- In Vitro Studies : Laboratory tests have demonstrated the compound's effectiveness against various bacterial strains, showcasing a broad spectrum of antimicrobial activity.
- Cell Line Studies : Experiments using cancer cell lines have indicated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells, highlighting its potential as a therapeutic agent.
- Comparative Studies : Research comparing this compound with other isoquinoline derivatives has revealed differences in potency and selectivity towards specific biological targets.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| 2'-(Cyclopentyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | Moderate Antimicrobial | Cell membrane disruption |
| 2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide | Enhanced Anticancer | Targeted receptor binding |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Cyclohexyl/Cyclopentyl: Bulky aliphatic groups improve lipophilicity but may reduce aqueous solubility. Benzyl: Aromatic substituent enhances π-π stacking interactions but may elevate toxicity risks .
- Methoxyethyl and benzyl derivatives lack detailed hazard data but are presumed safer based on structural trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
